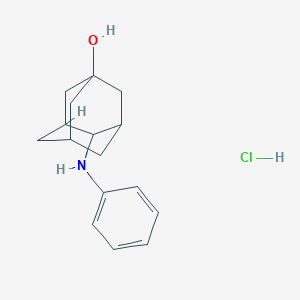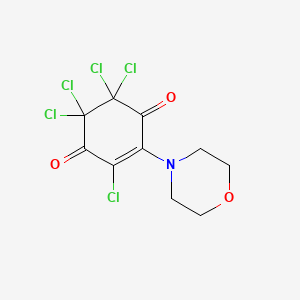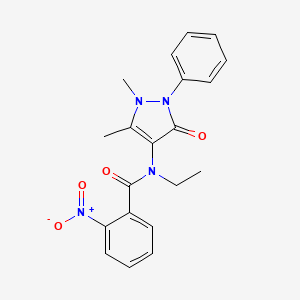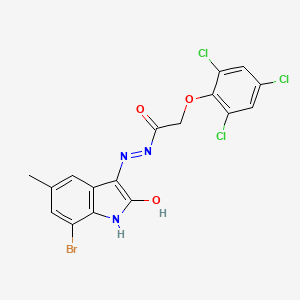![molecular formula C15H18N2O2 B4894118 N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea](/img/structure/B4894118.png)
N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea, also known as HMPN, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. HMPN is a white crystalline powder that is soluble in organic solvents and has a melting point of around 150°C.
Aplicaciones Científicas De Investigación
N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and environmental science. This compound has been found to exhibit antibacterial, antifungal, and antitumor activities, making it a promising candidate for drug development. This compound has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. Additionally, this compound has been used as a fluorescence probe for the detection of heavy metal ions in environmental samples.
Mecanismo De Acción
The mechanism of action of N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea is not well understood, but it is thought to involve the inhibition of certain enzymes or proteins in the target organism. Studies have shown that this compound exhibits selective inhibition of bacterial and fungal growth, indicating that it may target specific metabolic pathways in these organisms. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of bacterial and fungal growth, induction of apoptosis in cancer cells, and detection of heavy metal ions. This compound has also been shown to have low toxicity in animal studies, indicating that it may be safe for use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea is its versatility and potential applications in various scientific fields. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not well understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea, including the development of new drug candidates based on its antibacterial, antifungal, and antitumor activities. This compound may also have potential applications in the synthesis of new materials, such as MOFs and nanoparticles. Further studies are needed to elucidate the mechanism of action of this compound and to explore its potential applications in environmental science, such as the detection and removal of heavy metal ions from contaminated water. Overall, this compound is a promising compound with potential applications in various scientific fields, and further research is needed to fully understand its properties and potential.
Métodos De Síntesis
The synthesis of N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea involves the reaction of 2-naphthylisocyanate and 1,3-propanediol in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane. The resulting product is then purified by recrystallization to obtain pure this compound.
Propiedades
IUPAC Name |
1-(1-hydroxybutan-2-yl)-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-13(10-18)16-15(19)17-14-8-7-11-5-3-4-6-12(11)9-14/h3-9,13,18H,2,10H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCIMAPPPQSQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)NC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4894035.png)

![N-{5-[1-(2-anilino-2-oxoethyl)-6-oxo-1,6-dihydro-3-pyridazinyl]-2-methylphenyl}propanamide](/img/structure/B4894051.png)
![4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one](/img/structure/B4894069.png)
![allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4894073.png)

![5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894080.png)

![N-isopropyl-1'-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894091.png)
![5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894104.png)

![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894114.png)

![4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4894128.png)